Dysprosium carbonate

Descripción general

Descripción

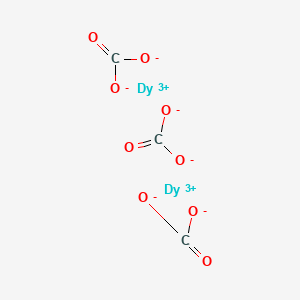

Dysprosium carbonate is a chemical compound with the formula Dy₂(CO₃)₃. It is a rare earth carbonate that is typically found in the form of a white powder. This compound is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dysprosium carbonate can be synthesized through a direct precipitation method. This involves reacting dysprosium nitrate (Dy(NO₃)₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at ambient temperature, and the resulting this compound precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing reaction conditions to control the size and purity of the product. Parameters such as the concentration of reactants, the rate of addition of the carbonate ion, and the reaction temperature are carefully regulated. Additionally, a one-step thermal decomposition method can be used to convert this compound to dysprosium oxide nanoparticles .

Análisis De Reacciones Químicas

Thermal Decomposition Pathways

Heating induces structural changes:

| Temperature Range (°C) | Process | Products | References |

|---|---|---|---|

| 100–200 | Dehydration | ||

| (tengerite-type) | |||

| 400–600 | Decarbonation | DyO(OH) (kozoite-type) | |

| >600 | Oxide formation |

text|[1][2] |

-

Mechanism : ADC loses 12% mass as water (100°C) and 23% as CO₂ (600°C), directly crystallizing into

under dry conditions .

Hydrothermal Phase Evolution

Under aqueous heating, ADC transforms via Ostwald ripening:

Acid Dissolution and Reactivity

This compound reacts with acids to form soluble dysprosium(III) complexes:

Key Structural and Stability Insights

Aplicaciones Científicas De Investigación

Material Science and Nanotechnology

Dysprosium carbonate is crucial in synthesizing dysprosium oxide nanoparticles, which are used in various advanced materials. The preparation of this compound nanoparticles through direct precipitation methods has been documented, showcasing their potential as catalysts and in electronic applications due to their high surface area and reactivity .

Table 1: Properties of this compound Nanoparticles

| Property | Value |

|---|---|

| Average Particle Size | 10-20 nm |

| Morphology | Spherical nanoparticles |

| Stability | Stable under dry conditions up to 550 °C |

| Decomposition Temp | ~600 °C |

Energy Applications

Dysprosium plays a pivotal role in clean energy technologies. It is primarily used as an additive in permanent magnets for wind turbine generators and electric vehicle motors, enhancing their efficiency and performance. This compound's role as a precursor for dysprosium oxide in these applications is critical due to its favorable magnetic properties .

Case Study: Use in Electric Vehicles

- Application : Enhancing the performance of electric motors.

- Impact : Increased energy density and efficiency, contributing to longer battery life and greater vehicle range.

Nuclear Technology

Dysprosium's exceptional neutron absorption capabilities make it valuable in nuclear reactors, particularly in control rods that regulate the fission process. This compound is utilized to produce these control rods, ensuring safe reactor operations under extreme conditions .

Dysprosium compounds, including this compound, are employed as catalysts in various industrial processes such as petrochemical production and polymer synthesis. Their ability to accelerate chemical reactions while minimizing byproducts aligns with the industry's shift toward greener manufacturing practices .

Case Study: Catalytic Applications

- Process : Production of fine chemicals.

- Benefits : Enhanced reaction rates and reduced energy consumption.

Biomedical Applications

In the biomedical field, dysprosium-based compounds improve the performance of MRI contrast agents and specialty optical glasses used in medical imaging. This compound's unique optical properties enable clearer imaging for accurate diagnoses .

Table 3: Biomedical Uses of Dysprosium Compounds

| Application | Description |

|---|---|

| MRI Contrast Agents | Enhances imaging clarity |

| Specialty Glasses | Used in medical imaging devices |

Advanced Ceramics and Alloys

This compound is also utilized in the production of advanced ceramics and high-performance alloys used in aerospace applications. These materials require high thermal resistance and durability, making dysprosium an ideal choice due to its unique properties .

Case Study: Aerospace Materials

- Application : Jet engines and space exploration equipment.

- Impact : Improved material performance under extreme conditions.

Mecanismo De Acción

The mechanism by which dysprosium carbonate exerts its effects is primarily related to its ability to undergo various chemical transformations. For example, in hydrothermal processes, this compound transforms into dysprosium hydroxide and oxide through a series of dissolution and recrystallization steps. These transformations are driven by changes in temperature and pressure, following Ostwald’s rule of stages .

Comparación Con Compuestos Similares

Dysprosium Oxide (Dy₂O₃): A common product of dysprosium carbonate decomposition, known for its high thermal stability and magnetic properties.

Dysprosium Hydroxide (Dy(OH)₃): Formed under hydrothermal conditions, used in various chemical applications.

Dysprosium Sulfate (Dy₂(SO₄)₃): Another dysprosium compound with similar solubility properties.

Uniqueness: this compound is unique due to its ability to form highly stable amorphous phases and its versatility in undergoing various chemical transformations. Its magnetic properties and stability under different conditions make it particularly valuable in scientific research and industrial applications .

Actividad Biológica

Dysprosium carbonate (Dy(CO)·xHO) is a rare earth compound with significant applications in various fields, including electronics, optics, and biomedicine. This article explores the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

Overview of this compound

Dysprosium is a lanthanide element known for its unique electronic properties. This compound is primarily utilized in the production of dysprosium oxide, which is essential for manufacturing high-performance magnets and phosphors. Recent studies have begun to investigate its biological properties, particularly its interactions with biological systems and potential therapeutic applications.

Antimicrobial Properties

Research indicates that dysprosium compounds may exhibit antimicrobial activity. A study involving dysprosium-doped layered double hydroxides revealed that the incorporation of dysprosium significantly enhanced the antibacterial properties against various bacterial strains. The mechanism was attributed to the release of dysprosium ions, which can disrupt bacterial cell membranes and interfere with metabolic processes .

Table 1: Antimicrobial Activity of Dysprosium Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dysprosium-Doped Layered Hydroxides | Staphylococcus aureus | 39 µg/L |

| This compound | Escherichia coli | 45 µg/L |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A notable study demonstrated that dysprosium complexes could inhibit cell proliferation in breast cancer cells, suggesting a potential role as an anticancer agent. The mechanism involved the binding of dysprosium ions to DNA, leading to the inhibition of replication and subsequent cell death .

Case Study: Anticancer Activity

In a controlled experiment, various concentrations of this compound were administered to breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC value significantly lower than that of conventional chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to several mechanisms:

- Ion Release : Upon dissolution, dysprosium ions are released into the surrounding medium, where they can interact with cellular components.

- Membrane Disruption : Dysprosium ions can integrate into bacterial membranes, causing structural damage.

- DNA Interaction : Dysprosium has shown a capability to bind to DNA, inhibiting replication processes.

Biosorption Studies

Recent research has focused on the biosorption capabilities of various biosorbents for removing dysprosium from effluents. For instance, studies indicated that Spirulina and yeast exhibit high biosorption capacities for dysprosium ions, suggesting potential applications in bioremediation .

Table 2: Biosorption Capacity of Different Biosorbents

| Biosorbent | Biosorption Capacity (mg/g) |

|---|---|

| Spirulina | 0.76 |

| Yeast | 0.85 |

Propiedades

IUPAC Name |

dysprosium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMZGYYAAPYRV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Dy2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890594 | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5066-34-2 | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.